9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
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Overview
Description
9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-4-ones. This compound is of interest due to its potential biological activities, including anti-inflammatory properties .
Mechanism of Action
Target of Action
Similar compounds, such as quinazolinones, have been found to interact with various cellular targets, including enzymes and receptors involved in cell proliferation and survival .
Mode of Action
For instance, some quinazolinones can inhibit enzymes, thereby disrupting the biochemical pathways that these enzymes are involved in .
Biochemical Pathways
Quinazolinones and their derivatives have been shown to impact a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and other cellular functions .
Result of Action
Similar compounds have been shown to have anti-proliferative activity, suggesting that they may inhibit cell growth or division .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can be achieved through a one-pot reaction involving secondary amides and acyl chlorides. This method utilizes an iridium-catalyzed mild formal condensation reaction . The reaction conditions typically involve the use of adipoyl chloride or pimeloyl chloride as acylating agents, with the reaction proceeding under mild conditions to yield the desired product efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications due to its efficiency and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the chromeno moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: This compound is structurally similar but has a methoxy group on the phenyl ring.
2,3-dihydrobenzo[e][1,3]oxazin-4-one: Another related compound with a simpler structure, lacking the chromeno moiety.
Uniqueness
9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is unique due to its combination of the chromeno and oxazinone moieties, which contribute to its distinct chemical and biological properties. This structural uniqueness enhances its potential as a versatile compound in various scientific research applications .
Properties
IUPAC Name |
9-(2-methoxyethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-10-9-21-11-16-18(25-13-21)8-7-15-19(22)17(12-24-20(15)16)14-5-3-2-4-6-14/h2-8,12H,9-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVWLRIYQQAJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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